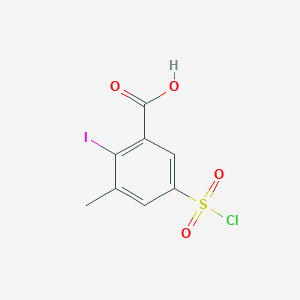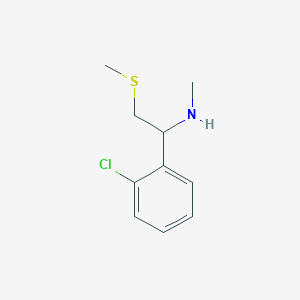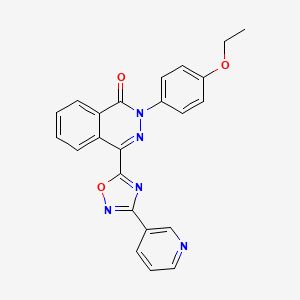
5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorosulfonyl compounds are generally used as intermediates in organic synthesis . They often have a sulfonyl group (-SO2-) and a chloro group (-Cl) attached to a benzene ring. The presence of these functional groups can make these compounds highly reactive .
Synthesis Analysis
While the specific synthesis process for “5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid” is not available, chlorosulfonyl compounds are typically synthesized through the reaction of sulfur trioxide with an appropriate organic compound .Molecular Structure Analysis
The molecular structure of chlorosulfonyl compounds generally consists of a benzene ring with a sulfonyl group and a chloro group attached. The exact positions of these groups can vary .Chemical Reactions Analysis
Chlorosulfonyl compounds are known to be strong oxidizing agents. They react violently with water, strong mineral acids and bases, alcohols, and finely dispersed organic matter .Physical And Chemical Properties Analysis
Chlorosulfonyl compounds are typically colorless to yellow liquids. They are highly reactive and can be corrosive .科学的研究の応用
Oxidation Catalysts
One of the significant applications of derivatives related to 5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid is in catalysis, particularly in the oxidation of alcohols to various carbonyl compounds. For instance, 2-Iodoxybenzenesulfonic acid (IBS) has been identified as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones using Oxone under nonaqueous conditions. This process is facilitated by the electron-donating group-substituted 2-iodoxybenzoic acids (IBXs), showcasing the pivotal role of such derivatives in enhancing reaction efficiency and selectivity under environmentally benign conditions (Uyanik, Akakura, & Ishihara, 2009).
Environmental Chemistry
Derivatives of this compound are also studied in the context of environmental chemistry, particularly concerning iodinated disinfection byproducts (I-DBPs) formation during cooking with chlor(am)inated tap water and iodized table salt. Research in this area focuses on identifying, structuring, and assessing the toxicity of new polar I-DBPs, contributing significantly to understanding the environmental impact and health implications of chlor(am)ination processes (Pan, Zhang, & Li, 2016).
Synthesis of Sulfonamides
Another application area is the synthesis of sulfonamides, where methods leveraging the reactivity of methyl sulfinates with lithium amides, followed by oxidation, provide an efficient pathway to primary, secondary, and tertiary alkane-, arene-, and heteroarene sulfonamides. This methodology underscores the versatility of chlorosulfonyl and iodo derivatives in facilitating mild and efficient synthetic routes to complex molecules, avoiding hazardous reagents and preserving configurational stability (Ruano, Parra, Yuste, & Mastranzo, 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-chlorosulfonyl-2-iodo-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO4S/c1-4-2-5(15(9,13)14)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAAZSBGEXSXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C(=O)O)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide](/img/structure/B2826230.png)
![8-[3-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2826231.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(4-bromophenyl)acetamide](/img/structure/B2826237.png)
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2826238.png)
![Prop-2-enyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2826239.png)
![3-heptyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2826241.png)

![4-methyl-2-piperidino-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2826243.png)
![2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol](/img/structure/B2826244.png)
![N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2826245.png)
